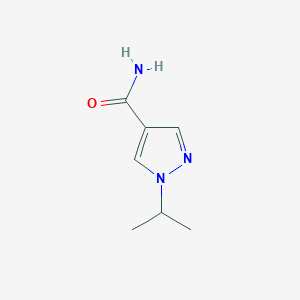

1-(Propan-2-yl)-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-propan-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C7H11N3O/c1-5(2)10-4-6(3-9-10)7(8)11/h3-5H,1-2H3,(H2,8,11) |

InChI Key |

RVCWTVZMJWAZDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the central pyrazole heterocycle is the foundational step in the synthesis of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide. Various chemical strategies have been developed to construct this five-membered aromatic ring system with two adjacent nitrogen atoms.

Cycloaddition Approaches for Pyrazole Core Formation

One of the most powerful and frequently utilized methods for constructing the pyrazole core is the [3+2] cycloaddition reaction. organic-chemistry.orgacs.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov A common pathway is the Huisgen 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov The use of alkyne surrogates, such as trisubstituted bromoalkenes, can help overcome issues related to the regioselectivity of the cycloaddition. nih.gov These reactions often proceed with high regiochemical control, which is crucial for the synthesis of specifically substituted pyrazoles. organic-chemistry.orgnih.gov

Other variations of cycloaddition for pyrazole synthesis include:

The reaction of diazo compounds with terminal alkynes, which can yield 3,5-disubstituted pyrazoles regioselectively. nih.gov

Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which offers high atom economy and regioselectivity. organic-chemistry.org

Reactions involving vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides, providing pyrazole derivatives under mild conditions. organic-chemistry.org

These cycloaddition strategies are versatile, allowing for the introduction of various substituents onto the pyrazole core, which can then be further modified. beilstein-journals.org

Vilsmeier-Haack Reaction as a Route to Pyrazole-4-carbaldehyde Precursors

The Vilsmeier-Haack reaction is a key method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles. bohrium.commdpi.com This reaction is particularly important for producing pyrazole-4-carbaldehydes, which are versatile intermediates in the synthesis of C4-functionalized pyrazoles like this compound. bohrium.comchemmethod.comrsc.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemmethod.comresearchgate.net

The process involves the formylation of a pre-formed pyrazole ring or, in some cases, a one-pot cyclization and formylation of a hydrazone precursor. rsc.orgresearchgate.net For instance, the reaction of acetophenone (B1666503) hydrazones with the Vilsmeier reagent (POCl₃/DMF) can directly yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. bohrium.comresearchgate.net Microwave-assisted Vilsmeier-Haack reactions have been developed to improve reaction efficiency, offering advantages such as operational simplicity and high yields. bohrium.comresearchgate.net The resulting pyrazole-4-carbaldehyde can then be oxidized to pyrazole-4-carboxylic acid, the direct precursor needed for the final amidation step.

Derivatization at the N1-Position: Introduction of the Propan-2-yl Group and Other Alkyl Substituents

Once the pyrazole core is formed, the next strategic step is the introduction of the desired substituent at one of the ring's nitrogen atoms. For the target molecule, this involves attaching a propan-2-yl (isopropyl) group at the N1 position.

Alkylation Reactions for N-Substitution

N-alkylation is the standard method for introducing alkyl groups onto the pyrazole ring. semanticscholar.org This typically involves the deprotonation of the pyrazole's N-H bond with a base, followed by nucleophilic attack on an alkyl halide. semanticscholar.org However, a significant challenge with unsymmetrically substituted pyrazoles is the lack of regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. researchgate.netmdpi.com

To address this, several advanced methods have been developed:

Catalytic Methods : The use of specific catalysts, such as crystalline aluminosilicates or γ-alumina/silica, can facilitate the N-alkylation of pyrazoles with alcohols or their derivatives in the gas phase, sometimes offering improved selectivity. google.com

Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) to achieve N-alkylation under milder conditions, avoiding the need for strong bases. semanticscholar.orgmdpi.com The regioselectivity in this case is often controlled by steric hindrance, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom. mdpi.com

Enzymatic Alkylation : A highly selective approach involves biocatalysis. nih.gov Engineered enzymes, such as a promiscuous methyltransferase, have been used in a cyclic cascade to achieve the N-alkylation of pyrazoles with simple haloalkanes, including propyl groups. researchgate.netnih.gov This method has demonstrated unprecedented regioselectivity (>99%) for pyrazole propylation on a preparative scale. nih.gov

| Method | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides | Strong Base (e.g., NaH) | Can produce mixtures of N1/N2 isomers. | semanticscholar.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Mild conditions; sterically controlled regioselectivity. | semanticscholar.orgmdpi.com |

| Enzymatic Alkylation | Haloalkanes (e.g., Iodopropane) | Engineered Methyltransferase | Exceptional regioselectivity (>99%); sustainable. | researchgate.netnih.gov |

| Vapor-Phase Alkylation | Alcohols | Crystalline Aluminosilicate | Industrial applicability; high temperature. | google.com |

Carboxamide Moiety Formation and Functionalization at the C4-Position

The final key structural feature of the target molecule is the carboxamide group at the C4 position. This functional group is typically installed in the final stages of the synthesis.

Amidation Reactions and Ester Aminolysis Techniques

The most common and direct method for forming the pyrazole-4-carboxamide linkage is through an amidation reaction. nih.govnih.gov This involves creating a peptide-like bond between a pyrazole-4-carboxylic acid and an appropriate amine—in this case, propan-2-amine.

The standard procedure involves two main approaches:

Activation of the Carboxylic Acid : The pyrazole-4-carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. mdpi.comresearchgate.net Treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a common way to produce the corresponding pyrazole-4-carbonyl chloride. researchgate.netmdpi.com This highly reactive intermediate then readily reacts with the amine to form the desired amide.

Use of Coupling Reagents : Alternatively, peptide coupling reagents can be used to facilitate the amidation directly from the carboxylic acid without isolating the acyl chloride. mdpi.com A mixture of the pyrazole-4-carboxylic acid, the amine, and coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBT) in a suitable solvent is a widely used protocol. mdpi.com

While less commonly detailed for this specific class, ester aminolysis is another potential route. This technique would involve the synthesis of a pyrazole-4-carboxylate ester (e.g., a methyl or ethyl ester), which would then be reacted with the amine. This reaction often requires heat or catalysis to proceed efficiently and involves the displacement of the ester's alkoxy group by the amine to form the more thermodynamically stable amide bond.

| Starting Material | Reagents | Intermediate | Description | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxylic acid | SOCl₂ or Oxalyl Chloride, followed by Amine | Pyrazole-4-carbonyl chloride | A highly reliable two-step method involving a reactive acyl chloride. | researchgate.netmdpi.com |

| Pyrazole-4-carboxylic acid | Amine, EDC, HOBT | Activated Ester (in situ) | A one-pot reaction using peptide coupling agents to facilitate amide bond formation. | mdpi.com |

| Pyrazole-4-carboxylate ester | Amine | None | Direct conversion of an ester to an amide via aminolysis, may require heat. | researchgate.net |

Advanced Synthetic Routes for Substituted Pyrazole-4-carboxamides

The synthesis of substituted pyrazole-4-carboxamides, including this compound, has evolved to include a variety of advanced routes that offer improved yields and structural diversity. A primary and widely adopted method involves the amidation of a pyrazole-4-carboxylic acid or its activated derivatives.

One common pathway begins with a pyrazole-4-carboxylic acid, which is converted to the more reactive pyrazole-4-carbonyl chloride. nih.govnih.gov This is typically achieved by treatment with thionyl chloride (SOCl₂), often in a solventless medium to drive the reaction. nih.gov The resulting acid chloride is then reacted with a suitable amine to form the desired carboxamide. This two-step process is highly effective for creating a library of derivatives by varying the amine component. For instance, novel pyrazole-carboxamides bearing sulfonamide moieties have been synthesized by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with various sulfonamide derivatives in tetrahydrofuran (B95107) (THF). nih.gov

Another key strategy is the direct aminolysis of pyrazole-4-carboxylic acid esters. googleapis.com This method involves reacting an ester, such as ethyl 1H-pyrazole-4-carboxylate, with an amine in the presence of a base. nih.govgoogleapis.com Research has shown that this reaction can proceed efficiently without the need to remove the alcohol byproduct, making it an industrially advantageous process. googleapis.com Bases such as potassium tert-butoxide or other metal alkoxides are often employed to facilitate this transformation. googleapis.com

Furthermore, multicomponent reactions have emerged as an efficient approach. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a four-component reaction involving hydrazine (B178648) derivatives, alkyl nitriles, dialkyl acetylenedicarboxylate, and ethyl acetoacetate. nih.gov While not directly producing this compound, these methods highlight the advanced strategies available for constructing complex pyrazole-containing systems.

The table below summarizes some advanced synthetic approaches for pyrazole-4-carboxamide derivatives.

| Starting Material | Reagents | Key Transformation | Reference |

| Pyrazole-4-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Amine/Sulfonamide | Conversion to acid chloride followed by amidation | nih.govnih.gov |

| Pyrazole-4-carboxylic acid ester | Amine, Base (e.g., potassium tert-butoxide) | Direct aminolysis | googleapis.com |

| Hydrazones | Vilsmeier-Haack reagent (POCl₃/DMF) | Cyclization and formylation to yield 4-formyl pyrazoles, which are precursors to carboxamides | chemmethod.comnih.gov |

| α,β-unsaturated ketones, Hydrazine, etc. | Varies (Multicomponent setup) | One-pot synthesis of complex pyrazole systems | nih.gov |

Regioselective Functionalization and Advanced Coupling Reactions

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical precursors can lead to a mixture of isomers. mdpi.com Advanced synthetic methods have been developed to control the substitution pattern on the pyrazole ring with high precision.

A notable regioselective synthesis of highly functionalized pyrazoles involves the reaction of N-tosylhydrazones with compounds like malononitrile. acs.orgnih.gov This method demonstrates excellent tolerance for a variety of functional groups and proceeds with complete regioselectivity. acs.orgnih.gov Another approach utilizes a base-mediated reaction of pyrylium (B1242799) salts with α-diazo compounds, which proceeds through an initial nucleophilic addition followed by ring-opening and intramolecular 1,5-cyclization to afford functionalized pyrazole-chalcones regioselectively. rsc.orgrsc.org The classical condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a fundamental route, where the reaction conditions and the nature of the substituents heavily influence the regiochemical outcome. mdpi.com

Advanced coupling reactions are instrumental in the further functionalization of the pyrazole core. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for creating C-C and C-N bonds, respectively. These methods allow for the introduction of various aryl and heteroaryl substituents onto the pyrazole scaffold, significantly expanding the accessible chemical space. jst.go.jp For instance, the functionalization of a thiomethyl pyrazole with an appropriate aniline (B41778) represents a method for preparing phenylamino-substituted pyrazoles. nih.gov

Amide coupling is a cornerstone reaction for synthesizing pyrazole-4-carboxamides. This transformation connects a pyrazole-4-carboxylic acid moiety to an amine. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), are often used to facilitate this reaction, providing high yields and minimizing side reactions under mild conditions.

The table below details key regioselective and coupling strategies.

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Regioselective Synthesis | Reaction of N-tosylhydrazones with active methylene (B1212753) compounds. | Complete regioselectivity, wide substrate scope. | acs.orgnih.gov |

| Regioselective Synthesis | Base-mediated reaction of pyrylium salts with α-diazo compounds. | Forms functionalized pyrazole-chalcones via 1,5-cyclization. | rsc.orgrsc.org |

| Advanced Coupling | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | Formation of C-C and C-N bonds to introduce diverse substituents. | jst.go.jp |

| Amide Coupling | Condensation of a pyrazole-4-carboxylic acid with an amine. | Utilizes modern coupling agents for high efficiency and yield. | acs.org |

Novel Synthetic Approaches and Green Chemistry Considerations in Pyrazole-4-carboxamide Synthesis

Recent advancements in the synthesis of pyrazole derivatives have been significantly influenced by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. nih.goveurekaselect.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Novel synthetic strategies often involve one-pot reactions and multicomponent syntheses, which streamline processes by reducing the number of intermediate purification steps, thus saving time, solvents, and resources. nih.govmdpi.com For example, a one-pot, three-component synthesis of thiazolyl pyrazoles has been reported, showcasing the efficiency of such methods. nih.gov The synthesis of 4-(phenylselanyl)pyrazoles has also been achieved in a one-pot reaction from α,β-alkynic aldehydes, hydrazines, and phenylselenyl chloride. mdpi.com

Green chemistry considerations have led to the exploration of alternative reaction media and energy sources. nih.gov

Green Solvents: Water or ethanol-water mixtures are increasingly used as eco-friendly solvents, replacing hazardous organic solvents. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often at room temperature or with gentle heating, represents a significant green advancement. mdpi.comrsc.org Solventless condensation of diketones and hydrazines in the presence of a catalytic amount of sulfuric acid has been shown to produce pyrazole derivatives in high yields. rsc.org

Microwave and Ultrasonic Assistance: The use of microwave irradiation and ultrasonic waves can dramatically reduce reaction times and improve yields. nih.govmdpi.com Microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives is a notable example. nih.gov

Recyclable Catalysts: The development and use of recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, align with green chemistry principles by allowing for catalyst reuse and reducing waste. nih.gov

These green approaches are not only environmentally friendly but also often lead to more efficient and economical synthetic pathways for pyrazole-4-carboxamides and related structures. nih.goveurekaselect.com

The table below highlights some green synthetic methodologies.

| Green Chemistry Approach | Example Application | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot synthesis of pyrazole derivatives from α,β-unsaturated ketones and tosylhydrazide. | Short reaction times, high yields. | mdpi.com |

| Ultrasonic Irradiation | Catalyst-free multicomponent synthesis of pyrano[2,3-c]pyrazoles in water. | Excellent yields, avoids catalysts. | nih.gov |

| Solvent-Free Synthesis | Condensation of a diketone and a hydrazine with a catalytic amount of acid. | High yields, eliminates solvent waste. | rsc.org |

| Use of Green Solvents | Four-component synthesis of pyrano[2,3-c]pyrazoles in water at 60 °C. | Environmentally benign, high yields with specific catalysts. | nih.gov |

Patent Landscape of Production Methods for Pyrazole-4-carboxamide Derivatives

The patent literature for the production of pyrazole-4-carboxamide derivatives reflects the industrial importance of these compounds, particularly in the agrochemical sector. googleapis.comresearchgate.net Patents often focus on developing scalable, cost-effective, and high-purity manufacturing processes.

A significant area of innovation covered in patents is the optimization of the aminolysis reaction between a pyrazole-4-carboxylic acid ester and an amine. googleapis.com European patent EP 3677572 B1, for example, describes an industrial method for producing pyrazole-4-carboxamide derivatives where the aminolysis reaction is conducted in the presence of a base, such as a metal alkoxide. googleapis.com A key finding disclosed is that the reaction can be driven to completion without the need for removing the alcohol by-product, which simplifies the process and makes it more suitable for large-scale production. googleapis.com This method is highlighted as providing the target compound in high yield and purity without requiring complex purification steps like column chromatography. googleapis.com

Another patented approach, detailed in CN105541716A, focuses on a novel process for producing pyrazole derivatives like pyrazole-4-carboxylic acid, which are key intermediates. google.com The method involves the oxidation of a corresponding aldehyde at the 4-position of the pyrazole ring. google.com Such patents aim to provide industrially useful routes to essential building blocks for more complex pyrazole-4-carboxamide targets.

Patents also describe various methods for the alkylation of the pyrazole nitrogen. For instance, EP 0411507 A1 discloses a process where alkylation using an ether solvent like dioxane or tetrahydrofuran selectively produces the desired 1-alkyl product in good yield, which is crucial for synthesizing specifically substituted pyrazoles like this compound. googleapis.com

The table below summarizes key aspects from the patent literature.

| Patent Number | Key Innovation | Industrial Advantage |

|---|---|---|

| EP 3677572 B1 | Aminolysis of a pyrazole-4-carboxylic acid ester without removal of alcohol by-product. | Simplifies the process, high yield and purity, suitable for industrial scale-up. googleapis.com |

| CN105541716A | A novel process for producing pyrazole-4-carboxylic acid intermediates via oxidation. | Provides an industrially useful route to key starting materials. google.com |

Structure Activity Relationship Sar and Structural Elucidation Studies

Systematic Exploration of Substituent Effects on the Pyrazole-4-carboxamide Scaffold

The biological profile of pyrazole-4-carboxamide derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic core. nih.govnih.gov Key positions for modification include the N1 and C3 positions of the pyrazole (B372694) ring, as well as the carboxamide moiety at the C4 position. nih.govnih.govresearchgate.net

The substituent at the N1-position of the pyrazole ring plays a critical role in determining the potency and pharmacokinetic properties of pyrazole-4-carboxamide derivatives. nih.govresearchgate.net Research has shown that this position is sensitive to substitution, with both electronic and steric factors influencing activity. nih.gov

For instance, in the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, modification of the alkyl substituent at the N1-position was explored to improve metabolic properties. researchgate.net Studies revealed that branched alkyl groups, such as isobutyl, were effective in reducing the potential for cytochrome P450 (CYP) 1A2 induction. researchgate.net This suggests that the N1-isopropyl group in 1-(propan-2-yl)-1H-pyrazole-4-carboxamide could confer similar favorable metabolic properties.

Table 1: Effect of N1-Substituent on Wnt Signaling Inhibition

| Compound ID | N1-Substituent | C5-Substituent | Carboxamide Substituent | IC₅₀ (µM) acs.org |

| 1a | Phenyl | Methyl | quinolin-2-yl | >10 |

| 1b | 2-Fluorophenyl | Methyl | quinolin-2-yl | 1.89 |

| 1c (YW2065) | 2-Bromophenyl | Methyl | quinolin-2-yl | 0.47 |

| 1d | 2-Ethylphenyl | Methyl | quinolin-2-yl | 1.01 |

The carboxamide group at the C4-position is recognized as a key active moiety, essential for the biological activity of this class of compounds. nih.govresearchgate.net This functional group is often involved in crucial hydrogen bonding interactions with target proteins, such as succinate (B1194679) dehydrogenase (SDH) in fungicides. nih.govnih.gov

The design of novel fungicides has leveraged this understanding. In a series of pyrazole-4-carboxamides, molecular docking studies revealed that the carboxamide group forms hydrogen bonds with key amino acid residues (e.g., TRP 173) in the active site of SDH. nih.govnih.gov This interaction is considered fundamental to the mechanism of action for these inhibitors. nih.govnih.gov The synthesis of numerous analogs with diverse amine components in the carboxamide has been a common strategy to explore and optimize these interactions. nih.govresearchgate.net For example, pyrazole-4-carboxamides have been synthesized with a variety of substituted anilines and other aromatic amines to modulate their antifungal or anticancer activity. nih.govacs.orgnih.gov

Substituents at other positions of the pyrazole ring, particularly C3 and C5, also exert a significant influence on the activity profiles of pyrazole-4-carboxamides. nih.govresearchgate.net Structure-activity relationship studies on farnesoid X receptor (FXR) antagonists showed that a delicate balance of steric and hydrophobic effects from the C3-substituent is critical for high potency. nih.gov

The chemical reactivity of the pyrazole ring itself provides a basis for this observation; the C3 and C5 positions are electron-deficient and thus susceptible to electrophilic attack, making them viable points for chemical modification. nih.gov In the context of fungicides, quantitative structure-activity relationship (3D-QSAR) analysis has indicated that incorporating large, sterically hindering, and electronegative groups at the C5-position can be beneficial for activity. researchgate.net Furthermore, research on anticancer agents involved the synthesis of β-carboline hybrids with various substitutions at the C3 position of a pyrazole moiety, demonstrating that modifications at this site significantly impact cytotoxicity. nih.gov The comparison of a C5-methyl substituted analog with a C5-bromo substituted analog in another study also confirmed that the nature of the substituent at this position directly modulates biological activity. acs.org

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of pyrazole-4-carboxamide derivatives are crucial determinants of their biological activity. These factors govern how the molecule fits into the binding pocket of a target protein. nih.govresearchgate.net Advanced techniques like X-ray crystallography and molecular docking simulations are employed to study these aspects. nih.govresearchgate.net

Crystal structure analysis of pyrazole-4-carboxamide analogs has provided detailed insights into their solid-state conformation. researchgate.netdoaj.org These studies reveal critical data on bond lengths, bond angles, and torsion angles, such as the angle between the plane of the pyrazole ring and any appended phenyl rings. researchgate.net For example, in the structure of 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, the angle between the pyrazole and benzene (B151609) rings was found to be 68.2°. researchgate.net Such studies also elucidate the network of intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize the crystal lattice and can be indicative of potential interactions in a biological environment. researchgate.net

Molecular docking simulations complement this data by predicting the binding mode of these molecules within the active site of a protein target. nih.govnih.gov These computational models help to visualize how the conformation of the molecule, including the orientation of the N1-isopropyl group and the C4-carboxamide, facilitates key interactions like hydrogen bonds and hydrophobic contacts that are responsible for its biological effect. nih.govnih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

The unambiguous structural characterization of this compound and its analogs relies on a suite of advanced spectroscopic and diffraction methods. nih.govnih.gov These techniques are indispensable for confirming the identity, purity, and detailed molecular structure of newly synthesized compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed structural elucidation of pyrazole-4-carboxamide derivatives in solution. researchgate.net ¹H and ¹³C NMR are routinely used to confirm the molecular framework, while ¹⁹F NMR is invaluable for the analysis of fluorinated analogs. researchgate.netmdpi.com

¹H and ¹³C NMR: The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a wealth of information. researchgate.net For instance, in ¹H NMR spectra of pyrazole-carboxamides, the amide proton (CONH) typically appears as a downfield singlet. nih.gov In ¹³C NMR spectra, the carbonyl carbons of the amide and any other carbonyl groups can be clearly distinguished by their characteristic chemical shifts. nih.gov Specific assignments for various pyrazole-4-carboxamide analogs have been extensively reported, confirming the successful synthesis and structure of these compounds. acs.orgnih.govnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for N1-Substituted Pyrazole-4-Carboxamide Analogs acs.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1b | DMSO-d₆ | 10.93 (s, 1H), 8.64 (s, 1H), 8.39 (m, 2H), 7.96–7.94 (d, 1H), 7.90–7.88 (d, 1H), 7.55–7.71 (t, 1H), 7.65–7.61 (m, 2H), 7.57–7.50 (m, 2H), 7.46–7.42 (t, 1H), 2.46 (s, 3H) | 167.5, 162.7, 160.2, 157.2, 151.6, 150.1, 145.8, 145.6, 143.1, 136.9, 136.8, 135.1, 134.6, 132.9, 132.1, 130.9, 130.6, 130.1, 122.0, 121.9, 120.6, 119.8, 16.2 |

| 1c | CDCl₃ | 8.74 (s, 1H), 8.55–8.53 (d, 1H), 8.20–8.18 (d, 1H), 8.11 (s, 1H), 7.84–7.82 (d, 1H), 7.79–7.77 (d, 1H), 7.74–7.72 (d, 1H), 7.68–7.64 (t, 1H), 7.49–7.44 (m, 2H), 7.42–7.37 (m, 2H), 2.50 (s, 3H) | 162.1, 151.2, 146.6, 145.2, 138.8, 138.5, 137.8, 133.6, 131.4, 130.0, 129.6, 128.4, 127.6, 127.2, 126.3, 125.1, 122.3, 114.8, 114.5, 11.4 |

| 1d | DMSO-d₆ | 10.85 (s, 1H), 8.62 (s, 1H), 8.39 (m, 2H), 7.96–7.94 (d, 1H), 7.90–7.88 (d, 1H), 7.55–7.71 (t, 1H), 7.53–7.50 (m, 3H), 7.42–7.38 (t, 1H), 7.34–7.32 (d, 1H), 2.36–2.31 (m, 5H), 1.03–1.0 (q, 3H) | 167.7, 157.2, 151.6, 149.4, 146.5, 144.7, 143.1, 142.1, 135.2, 135.1, 134.8, 133.0, 132.9, 132.1, 131.9, 130.8, 130.1, 120.6, 119.1, 28.6, 19.7, 16.5 |

¹⁹F NMR: The introduction of fluorine atoms into organic molecules is a common strategy in drug design to improve metabolic stability and binding affinity. mdpi.com ¹⁹F NMR spectroscopy is a highly sensitive and specific tool for characterizing these fluorinated compounds. nih.govmdpi.com It offers a wide chemical shift range, which minimizes signal overlap and allows for the straightforward analysis of complex mixtures. mdpi.com In the context of pyrazole synthesis, ¹⁹F NMR has been used for real-time monitoring of reactions involving fluorinated precursors, such as those leading to trifluoromethylated pyrazoles. mdpi.com The chemical shifts and multiplicity of the fluorine signals serve as a unique fingerprint, aiding in the structural identification of the final products. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structure Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of its molecular formula, C₇H₁₁N₃O.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragments typically arise from the cleavage of the isopropyl group and the carboxamide moiety. The detection of the molecular ion peak [M+H]⁺ and other significant fragments confirms the connectivity of the atoms within the molecule.

Table 1: Representative Mass Spectrometry Data

| Ion/Fragment | Description |

|---|---|

| [M+H]⁺ | Molecular ion (protonated) |

| [M-C₃H₇]⁺ | Loss of the isopropyl group |

| [M-CONH₂]⁺ | Loss of the carboxamide group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The primary amide group is confirmed by the presence of N-H stretching vibrations, typically appearing as a pair of bands in the region of 3400-3200 cm⁻¹. The strong absorption band corresponding to the C=O (carbonyl) stretch of the amide is one of the most prominent features in the spectrum, usually found around 1680-1650 cm⁻¹. Vibrations associated with the pyrazole ring (C=N and C=C stretching) and the isopropyl group (C-H stretching and bending) further corroborate the compound's structure.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3350 & ~3180 | Amide (N-H) | Symmetric & Asymmetric Stretch |

| ~2980 | Isopropyl (C-H) | Asymmetric Stretch |

| ~1660 | Amide I (C=O) | Stretch |

| ~1600 | Amide II (N-H) | Bend |

X-ray Single-Crystal Diffraction for Precise Molecular Geometry Determination

X-ray single-crystal diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful technique determines bond lengths, bond angles, and torsion angles with high precision.

Table 3: Illustrative Crystallographic Data

| Parameter | Description |

|---|---|

| Crystal System | The basic crystal habit (e.g., Monoclinic) |

| Space Group | Symmetry elements of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the conversion of starting materials to the desired product. cymitquimica.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactant spots and the appearance of a new product spot can be visualized, often under UV light. cymitquimica.comgoogleapis.com This allows for the real-time assessment of the reaction's completion. cymitquimica.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis. A validated HPLC method, using a suitable stationary phase (e.g., C18) and mobile phase, can separate the target compound from any impurities or unreacted starting materials. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This technique is crucial for ensuring that the compound meets the high purity standards required for subsequent applications.

Table 4: Typical Chromatographic Methods

| Technique | Application | Key Parameters |

|---|---|---|

| TLC | Reaction Monitoring | Stationary Phase (e.g., Silica gel), Mobile Phase (e.g., Ethyl Acetate/Hexane), Rƒ value |

| HPLC | Purity Assessment | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water), Retention Time, Peak Area % |

Mechanistic Investigations into Biological Interactions Excluding Clinical Outcomes

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of 1-(propan-2-yl)-1H-pyrazole-4-carboxamide is predicated on its interaction with specific molecular targets, primarily enzymes and receptors. The nature of these interactions is dictated by the compound's structural features, including the pyrazole (B372694) core, the carboxamide group, and the N-isopropyl substituent.

Enzyme Inhibition Kinetics and Target Identification (e.g., Succinate (B1194679) Dehydrogenase, Cholinesterases, Carbonic Anhydrases)

The pyrazole-4-carboxamide scaffold is a well-established pharmacophore known to inhibit several key enzymes.

Carbonic Anhydrases (CAs): Another important class of enzymes targeted by pyrazole derivatives are carbonic anhydrases. nih.gov These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic potential. Studies on pyrazole-sulfonamide derivatives have demonstrated potent, noncompetitive inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The pyrazole moiety contributes to the binding within the enzyme's active site. Although direct kinetic data for this compound is absent, its pyrazole core suggests a possibility of interaction with carbonic anhydrases.

Cholinesterases: While some pyrazole derivatives have been investigated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this is a less common target for the pyrazole-4-carboxamide class. The available research on related structures does not strongly indicate that this compound would be a potent cholinesterase inhibitor.

Table 1: Potential Enzyme Targets for this compound and Related Compounds This table is generated based on data for structurally related pyrazole-4-carboxamide derivatives, as specific data for this compound is not available.

| Enzyme Target | Potential Type of Inhibition | Key Interacting Moieties (based on analogs) |

| Succinate Dehydrogenase (SDH) | Competitive (at Q-site) | Pyrazole ring, Carboxamide group |

| Carbonic Anhydrases (CAs) | Noncompetitive | Pyrazole ring |

Receptor Modulation and Ligand-Binding Dynamics

The pyrazole scaffold is also a key feature in molecules designed to modulate various receptors.

Cannabinoid Receptors (CB1 and CB2): A notable example is the potent and selective CB1 receptor antagonist, SR141716A, which is a biarylpyrazole. nih.gov Structure-activity relationship (SAR) studies of pyrazole derivatives have shown that the substituents at positions 1, 3, and 5 of the pyrazole ring are crucial for cannabinoid receptor affinity and selectivity. nih.gov Specifically, a 1-aryl substituent is often favored for potent CB1 antagonism. nih.gov The 1-(propan-2-yl) group in the subject compound is an alkyl, not an aryl, substituent, which, based on these SAR studies, may result in lower affinity for cannabinoid receptors compared to the well-studied antagonists.

Other Receptors: The versatility of the pyrazole core allows for its incorporation into ligands for a wide array of other receptors. However, without specific binding assay data for this compound, its activity at other receptors remains speculative.

Cellular Level Effects and Pathway Perturbations (Non-Clinical Focus)

The interaction of this compound at the molecular level is expected to translate into observable effects at the cellular level.

Investigation of Subcellular Organelle Interactions (e.g., Mitochondria, Cell Membranes)

Mitochondria: Given the potential for SDH inhibition, the primary subcellular target for this compound is likely the mitochondrion. nih.govnih.gov Inhibition of SDH disrupts the electron transport chain, leading to impaired mitochondrial respiration and ATP synthesis. nih.gov Furthermore, some pyrazole-carboxamide derivatives have been shown to interfere with the structural and functional properties of mitochondria, which can lead to the activation of the mitochondria-dependent apoptotic pathway. nih.gov This includes changes in mitochondrial membrane potential and the release of pro-apoptotic factors.

Cell Membranes: While direct studies on the membrane interactions of this compound are not available, the lipophilicity imparted by the propan-2-yl group would influence its ability to partition into and interact with cellular membranes. This could potentially alter membrane fluidity and the function of membrane-bound proteins.

Analysis of Protein Expression and Proteomic Profiling in Biological Systems

Specific proteomic profiling data for cells treated with this compound is not documented in the current literature. However, based on its potential molecular targets, it is plausible that its introduction into a biological system could lead to changes in the expression of proteins involved in mitochondrial function, cellular metabolism, and apoptosis. For instance, downstream effects of SDH inhibition could include the upregulation of stress-response proteins and modulation of apoptotic signaling cascades.

Structure-Mechanism Correlations and Rational Design Implications

The structural features of this compound are key to its potential biological activity, and understanding these correlations is vital for the rational design of new, more potent, or selective analogs.

The pyrazole-4-carboxamide core serves as the primary scaffold for interaction with various biological targets. The spatial arrangement of the nitrogen atoms in the pyrazole ring and the hydrogen-bonding capabilities of the carboxamide group are critical for binding. nih.govoup.com

The 1-(propan-2-yl) group plays a significant role in defining the compound's physicochemical properties, such as lipophilicity and steric profile. oup.com This, in turn, influences its absorption, distribution, and ability to access binding sites within target proteins. In the context of SDH inhibitors, the nature of the N-substituent is known to significantly impact potency. nih.govresearchgate.net The isopropyl group provides a degree of conformational restriction and hydrophobic interaction that can contribute to binding affinity.

The principles of rational drug design can be applied to modify the this compound structure to enhance its activity or selectivity for a particular target. For example, replacing the propan-2-yl group with other alkyl or aryl substituents could modulate its interaction with the hydrophobic pockets of target enzymes or receptors. nih.govnih.govoup.comresearchgate.netacs.org Similarly, modifications to the carboxamide moiety or substitutions on the pyrazole ring could be explored to optimize hydrogen bonding and other interactions.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding the mechanism of action for compounds like pyrazole-4-carboxamides, which are known to target various enzymes.

Studies on this class of compounds have revealed key interactions that drive their biological activity. For instance, many pyrazole-4-carboxamide derivatives are potent succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov Molecular docking simulations show that these compounds fit within the binding pocket of the SDH protein. nih.gov A critical interaction often involves a hydrogen bond between the amide group of the ligand and key amino acid residues, such as TRP 173, within the enzyme's active site. nih.gov Furthermore, π-π stacking interactions between the pyrazole (B372694) ring and aromatic residues of the protein contribute significantly to the binding affinity. nih.gov

In other applications, novel pyrazole-carboxamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.govnih.gov Docking studies for these molecules indicate that the sulfonamide group can interact directly with the Zn²⁺ ion in the active site, a hallmark of potent carbonic anhydrase inhibition. nih.gov Similarly, research into pyrazole-4-carboxamide analogs as potential anticancer agents targeting Aurora kinases A and B has utilized molecular docking to confirm their binding mechanism and selective inhibition. nih.gov

These docking studies are instrumental in rationalizing the observed biological activities and guiding the design of new derivatives with improved potency and selectivity. The binding energy scores calculated from docking provide a qualitative measure of binding affinity, helping to prioritize compounds for synthesis and further testing.

Table 1: Representative Molecular Docking Studies on Pyrazole-4-Carboxamide Derivatives

| Compound/Series | Target Protein | Key Interactions Noted | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide derivatives | Succinate Dehydrogenase (SDH) | Hydrogen bonding with TRP 173; π-π stacking | nih.gov |

| Novel pyrazole-carboxamides (e.g., 8j) | Alternaria solani SDH | High affinity via H-bonds and π-π stacking | nih.gov |

| Pyrazole-carboxamides with sulfonamide | Carbonic Anhydrase I & II (hCA I, hCA II) | Interaction with active site Zn²⁺ ion | nih.gov |

| Pyrazole-4-carboxamide analogues (e.g., 6k) | Aurora Kinases A and B | Selective inhibition confirmed by binding mode | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For the pyrazole-4-carboxamide class, QSAR is employed to predict the activity of new analogs, thereby optimizing the discovery process for new fungicides and insecticides. digitellinc.comdigitellinc.comacs.org

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to pyrazole-4-carboxamide derivatives. acs.org These models generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties influence biological activity. For example, a 3D-QSAR study on pyrazole-4-acetohydrazide derivatives targeting fungal SDH elaborated on how substituent fields affect antifungal efficacy. acs.org Such models provide a predictive framework that can guide the rational design of new compounds with enhanced potency. biointerfaceresearch.comacs.org

The process involves aligning a set of molecules and calculating various molecular descriptors. These descriptors are then used to build a regression model that can predict the activity of compounds not yet synthesized or tested. biointerfaceresearch.com This predictive capability accelerates the hit-to-lead process by focusing synthetic efforts on the most promising candidates. digitellinc.comdigitellinc.com

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are frequently used for this purpose.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron distribution, geometry, and energies) of molecules. For pyrazole-4-carboxamide derivatives, DFT calculations help in understanding their structural features and the electronic basis of their antifungal mechanism. acs.org These calculations can accurately predict molecular geometries, charge distributions, and vibrational frequencies, which can be correlated with experimental data.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. libretexts.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org In the context of pyrazole-4-carboxamides, analyzing the HOMO-LUMO gap provides useful information regarding electron distribution and the potential for electron transfer, which contributes to understanding their mechanism of action. acs.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a compound, which are crucial for understanding intermolecular interactions like hydrogen bonding and for predicting how a molecule will interact with a biological receptor. acs.org

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. For pyrazole-4-carboxamides, these regions are often located around the oxygen and nitrogen atoms of the carboxamide group. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. This mapping helps to explain the observed ligand-protein interactions in docking studies. acs.org

Table 2: Summary of Quantum Chemical Calculation Applications for Pyrazole-4-Carboxamides

| Computational Method | Information Provided | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, charge distribution. | Provides fundamental understanding of molecular properties and reactivity. | acs.org |

| HOMO-LUMO Analysis | Energy gap between frontier orbitals. | Indicates chemical reactivity and kinetic stability. | acs.orglibretexts.org |

Molecular Dynamics Simulations and Conformational Sampling for Pyrazole-4-carboxamides

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. MD simulations are frequently used to validate the stability of binding poses obtained from docking studies. nih.govnih.gov

For novel pyrazole-carboxamides designed as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed. nih.govnih.gov The results revealed that the most active compounds exhibited good stability within the binding sites of hCA I and hCA II, showing only minor conformational changes and fluctuations throughout the simulation. nih.gov This dynamic analysis confirms that the interactions predicted by docking are maintained over time, lending greater confidence to the proposed binding model. nih.gov MD simulations are therefore a critical step in computational drug design, bridging the gap between static models and the dynamic nature of biological systems.

Table of Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide | Pyrazole-4-carboxamide |

| Fluxapyroxad (B1673505) | SDHI Fungicide |

| Bixafen | SDHI Fungicide |

| Boscalid | SDHI Fungicide |

| Acetazolamide | Carbonic Anhydrase Inhibitor |

| Triadimefon | Fungicide |

| Pyrazophenamide | Fungicide |

Emerging Research Applications in Chemical Biology and Agrochemistry Non Clinical

Development as Biochemical Probes and Tool Compounds for Biological Pathway Elucidation

While direct research on 1-(propan-2-yl)-1H-pyrazole-4-carboxamide as a biochemical probe is limited, the broader pyrazole (B372694) class serves as a foundational structure for developing such tools. These compounds are instrumental in investigating and clarifying complex biological pathways.

Derivatives of the pyrazole scaffold have been successfully developed as potent and selective inhibitors for specific enzymes, enabling detailed study of their physiological roles. For instance, pyrazole azabicyclooctane sulfonamide derivatives have been identified as a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in managing inflammatory responses. acs.org The development of these inhibitors provides valuable tools to explore the therapeutic potential of targeting the NAAA pathway. acs.org Similarly, other complex pyrazole derivatives are used in biochemical research to investigate enzyme inhibition and receptor modulation, highlighting the scaffold's utility in creating targeted molecular probes. evitachem.com

Applications in Agrochemical Design and Crop Protection Research

The pyrazole carboxamide structure is a cornerstone in the development of modern agrochemicals. researchgate.netnih.gov Its derivatives are widely utilized in crop protection due to their potent biological effects against a range of agricultural pests, including pathogenic fungi and nematodes. mdpi.comnih.gov

A significant body of research has focused on pyrazole carboxamides as fungicides, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netbohrium.comresearchgate.net SDHIs target complex II of the mitochondrial respiratory chain, a critical enzyme for fungal respiration and energy production. bohrium.comnih.gov Inhibition of this enzyme disrupts the fungus's metabolic processes, leading to its death. nih.gov

Detailed mechanistic studies on fungicidal pyrazole carboxamides have revealed several key effects on fungal pathogens:

Mitochondrial Disruption : The primary mode of action involves binding to the succinate dehydrogenase enzyme complex, which interrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways. nih.gov

Cellular Damage : Microscopic observations of fungi treated with these compounds show significant damage to cell structures. This includes the destruction of cell walls and membranes, leading to the leakage of intracellular contents. nih.govacs.orgnih.gov

Morphological Abnormalities : Treated fungi often exhibit abnormal mitochondrial morphology and an increase in the number of mitochondria as the cell struggles to compensate for the energy deficit. nih.govacs.orgnih.gov

Due to the extensive use of SDHIs, fungal resistance is an ongoing concern. researchgate.net Research into novel pyrazole carboxamide structures aims to overcome this issue. Some studies suggest that certain derivatives may possess alternative mechanisms of action, such as the direct disruption of the cell membrane, which could provide a strategy for managing resistance to traditional SDHIs. researchgate.net

Fungicidal Activity of Various Pyrazole Carboxamide Derivatives

| Compound Class/Name | Target Pathogen | Mechanism of Action | Key Findings |

|---|---|---|---|

| Pyrazole Carboxamide with Diarylamine Scaffold | Rhizoctonia solani (Rice Sheath Blight) | Inhibition of mitochondrial complexes II and IV. nih.gov | Destroys cell walls/membranes; decreases mitochondrial membrane potential. nih.gov |

| N-phenyl substituted Pyrazole-4-carboxamides | Sclerotinia sclerotiorum | Succinate Dehydrogenase (SDH) Inhibition. acs.orgnih.gov | Destroys hyphal morphology; damages mitochondria and cell membranes. acs.orgnih.gov |

Beyond their fungicidal properties, pyrazole carboxamide derivatives have demonstrated significant potential as nematicides for controlling plant-parasitic nematodes. researchgate.netresearchgate.net These pests, such as the root-knot nematode (Meloidogyne incognita), cause substantial economic losses in agriculture worldwide. researchgate.nethorizonepublishing.com

The mode of action for nematicidal pyrazole carboxamides is often linked to the same target as their fungicidal counterparts: the inhibition of mitochondrial complex II (succinate dehydrogenase). researchgate.netresearchgate.net This disruption of the nematode's energy metabolism proves lethal. Research has shown that specific substitutions on the pyrazole carboxamide scaffold can yield compounds with moderate to good control efficacy against nematode infestations in greenhouse trials. researchgate.netresearchgate.net

Nematicidal Activity of Pyrazole Carboxamide Derivatives

| Compound Class | Target Nematode | Key Findings |

|---|---|---|

| 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | Meloidogyne incognita | Exhibited moderate control efficacy in greenhouse trials. researchgate.net |

Current research on this compound and its close analogues has predominantly focused on their pesticidal activities. Information regarding their direct application in plant growth modulation or as plant growth regulators is not extensively documented in the scientific literature. The primary value of this chemical class in agriculture currently lies in its ability to protect plants from pathogens and pests rather than directly influencing their growth patterns.

Role as Key Intermediates or Building Blocks in Complex Organic Synthesis

The pyrazole ring is an exceptionally useful and versatile scaffold in organic synthesis. mdpi.comnih.gov this compound and its precursors serve as valuable building blocks for constructing more complex molecules with specific biological or functional properties. evitachem.comossila.com

The synthesis of these compounds typically involves established methods of heterocyclic chemistry, such as the Knorr-type cyclization to form the core pyrazole ring, followed by regioselective functionalization. mdpi.comevitachem.com The carboxamide group is often introduced via amidation of a corresponding carboxylic acid or ester, a crucial step for tuning the biological activity of the final product. evitachem.comevitachem.com The adaptability of the pyrazole scaffold makes it a key intermediate in the synthesis of a wide array of compounds for both agrochemical and pharmaceutical research. nih.govevitachem.com

Exploration in Materials Science for Functional Properties

While the principal applications of pyrazole carboxamides are in the life sciences, there is emerging interest in their potential use in materials science. The structural features of certain pyrazole derivatives suggest they could be incorporated into polymers or coatings to confer specific functional properties. evitachem.com However, this area of research is still in its early stages, and the exploration of this compound for material applications is not yet widely reported.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Pyrazole-4-carboxamide |

| 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide |

| 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide |

| 5-Bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide |

| Pydiflumetofen (3-(difluoromethyl)-N-methoxy-1-methyl-N-[(RS)-1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide) |

| 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |

Future Directions and Unexplored Avenues in Pyrazole 4 Carboxamide Research

Advancements in Asymmetric Synthesis and Stereoselective Production

The biological activity of chiral molecules is often dependent on their stereochemistry. For pyrazole-4-carboxamides, where chirality can be introduced at various positions, the development of efficient asymmetric and stereoselective synthetic methods is paramount for producing enantiomerically pure compounds. This allows for a clearer understanding of structure-activity relationships (SAR) and the identification of the most potent and selective enantiomer.

Future research in this area will likely focus on several key strategies. The use of chiral auxiliaries, such as tert-butanesulfinamide, has shown promise in the stereoselective synthesis of novel pyrazole (B372694) derivatives. rsc.org This approach involves the temporary incorporation of a chiral group to guide the stereochemical outcome of a reaction, followed by its removal. Further exploration of novel and more efficient chiral auxiliaries will be a significant area of advancement.

Catalytic asymmetric synthesis represents another major frontier. The development of chiral catalysts, including N-heterocyclic carbenes (NHCs), can facilitate enantioselective cycloaddition reactions to construct the pyrazole core or introduce chiral substituents with high efficiency and stereocontrol. acs.org Research into novel catalytic systems, including those based on transition metals or organocatalysts, will be crucial for the scalable and cost-effective production of enantiopure pyrazole-4-carboxamides. For instance, silver(I)-catalyzed reactions have been employed for the stereoselective synthesis of N-vinylated pyrazoles, and similar strategies could be adapted for pyrazole-4-carboxamides. nih.gov

The table below summarizes some emerging stereoselective synthetic strategies applicable to pyrazole derivatives.

| Synthetic Strategy | Description | Potential Advantage for 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Can be used to control the stereochemistry of substituents on the pyrazole ring or the N-propan-2-yl group. |

| Catalytic Asymmetric Cycloaddition | Chiral catalysts are used to control the stereoselectivity of the pyrazole ring formation. | Enables the direct synthesis of enantiomerically enriched pyrazole cores. |

| Enantioselective C-H Functionalization | Direct functionalization of C-H bonds with stereocontrol. | Could allow for the late-stage introduction of chiral centers, increasing synthetic efficiency. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyrazole-4-carboxamide derivatives. These computational tools can analyze vast datasets to identify complex SARs, predict biological activities and physicochemical properties, and even generate novel molecular structures with desired characteristics.

Computational chemistry has already become an indispensable tool for studying pyrazole derivatives, employing methods like molecular modeling, quantum mechanical calculations, and molecular dynamics simulations to understand their behavior at the molecular level. eurasianjournals.com Building on this, ML models can be trained on existing data to predict the properties of new, virtual compounds, thereby prioritizing the synthesis of the most promising candidates. schrodinger.com For instance, ML algorithms can predict the reaction yields for the synthesis of carboxylated azoles, providing a powerful tool for rational molecular design. nih.gov

Furthermore, generative AI models can design novel pyrazole-4-carboxamide structures de novo, tailored to specific biological targets. youtube.com These models learn the underlying patterns of known active molecules and can generate new molecules with a high probability of being active and possessing favorable drug-like properties. This approach significantly accelerates the discovery process by exploring a much larger chemical space than is possible with traditional methods.

The following table highlights key applications of AI and ML in pyrazole-4-carboxamide research.

| AI/ML Application | Description | Impact on Research of this compound |

| Predictive Modeling | ML models are trained to predict biological activity, toxicity, and pharmacokinetic properties. | Enables rapid virtual screening of large libraries of analogues to identify promising candidates. |

| Generative Design | AI algorithms generate novel molecular structures with desired properties. | Can design new pyrazole-4-carboxamides with improved potency and selectivity. |

| Reaction Prediction and Synthesis Design | ML models predict the outcomes of chemical reactions and suggest optimal synthetic routes. | Facilitates the efficient and successful synthesis of novel derivatives. |

| Structure-Activity Relationship (SAR) Analysis | AI tools identify complex relationships between chemical structure and biological activity. researchgate.net | Provides deeper insights into the key structural features required for the desired biological effect. |

Exploration of Novel Biological Targets and Mechanistic Complexities for Pyrazole-4-carboxamides

While pyrazole-4-carboxamides are well-known as potent succinate (B1194679) dehydrogenase inhibitors (SDHIs) in the agrochemical field, their therapeutic potential extends to a wide range of other biological targets. researchgate.netacs.orgnih.gov A significant future direction will be the systematic exploration of these novel targets to uncover new therapeutic applications.

Recent studies have shown that pyrazole derivatives can exhibit potent activity against various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. mdpi.commdpi.comnih.gov For example, pyrazole-4-carboxamides have been investigated as inhibitors of Aurora kinases A and B, which are critical for cell division. nih.gov Other potential targets include Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies, and various receptor tyrosine kinases. wikipedia.org

Beyond kinase inhibition, pyrazole derivatives have shown promise as inhibitors of other enzymes, such as carbonic anhydrase, and as modulators of protein-protein interactions. nih.gov The pyrazole scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a diverse range of biological targets. nih.gov

A deeper understanding of the mechanistic complexities of how these compounds interact with their targets is also crucial. For instance, in the context of antifungal activity, while the primary mechanism is often SDH inhibition, some pyrazole carboxamides may exhibit dual modes of action or affect other cellular pathways. acs.orgnih.gov Elucidating these complex mechanisms through techniques like quantitative proteomics and molecular docking can lead to the design of more effective and less resistance-prone agents. nih.govnih.gov

The table below lists some potential novel biological targets for pyrazole-4-carboxamides.

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Aurora Kinase A/B, EGFR, VEGFR-2, BTK mdpi.comnih.govwikipedia.orgnih.gov | Oncology, Inflammation |

| Enzymes | Carbonic Anhydrase, LIMK nih.govacs.org | Various (e.g., glaucoma, cancer) |

| Ion Channels | Calcium Channels | Cardiovascular diseases, Neurological disorders |

| G-protein coupled receptors (GPCRs) | Cannabinoid receptors | Obesity, Pain |

Interdisciplinary Research Opportunities for Enhanced Functional Discovery

The future of pyrazole-4-carboxamide research lies in fostering collaborations across diverse scientific disciplines. By integrating expertise from chemistry, biology, computer science, and materials science, we can accelerate the discovery and development of novel functional molecules.

An exciting area of interdisciplinary research is the development of pyrazole-4-carboxamide-based chemical probes. These highly selective and potent molecules can be used to study the function of specific biological targets in living systems, providing valuable insights into disease mechanisms. acs.org The design of such probes requires a close collaboration between synthetic chemists, who can create the molecules, and biologists, who can evaluate their effects in cellular and animal models.

Another promising avenue is the use of pyrazole-4-carboxamides in the development of new biomaterials. For instance, these compounds could be incorporated into polymers or nanoparticles to create drug delivery systems with enhanced targeting and release properties. This would involve expertise from materials science and pharmaceutical sciences.

Furthermore, the vast amount of data being generated in pyrazole-4-carboxamide research, from high-throughput screening to 'omics' studies, requires the expertise of bioinformaticians and data scientists for effective analysis and interpretation. This interdisciplinary approach will be essential for extracting meaningful insights from complex datasets and guiding future research directions. The discovery of a pyrazole derivative that promotes angiogenesis by modulating reactive oxygen species and interferon-inducible protein 10 levels highlights the potential for uncovering novel biological functions through such integrated research. proquest.com

The table below outlines some interdisciplinary research opportunities.

| Interdisciplinary Field | Contribution to Pyrazole-4-carboxamide Research | Example Application |

| Chemical Biology | Development of chemical probes to study biological processes. | A fluorescently labeled this compound to visualize its target in cells. |

| Materials Science | Design of novel drug delivery systems and functional materials. | Incorporation into a biodegradable polymer for sustained release. |

| Bioinformatics and Data Science | Analysis of large datasets from screening and 'omics' studies. | Identifying novel SARs from high-throughput screening data. |

| Agricultural Science | Evaluation of novel derivatives for crop protection. nih.govnih.gov | Testing new analogues for their efficacy against resistant fungal strains. |

Q & A

Q. What are the common synthetic routes for preparing 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate can react with isopropylhydrazine in ethanol under reflux (70–80°C) to form the pyrazole core. Subsequent hydrolysis of the ester group (using NaOH or LiOH) and coupling with an amide source (e.g., NH₃/MeOH) yields the carboxamide derivative . Optimization of solvent polarity (DMF vs. ethanol) and temperature significantly affects regioselectivity and yield. Purity is validated via HPLC (>95%) and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions; pyrazole protons typically resonate at δ 6.5–8.5 ppm, while the isopropyl group appears as a doublet (δ 1.2–1.5 ppm) .

- FT-IR : Carboxamide C=O stretching vibrations at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 183.1 for C₈H₁₁N₃O).

- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies under varying pH (2–12) and temperature (4–40°C) reveal decomposition above 60°C or in strongly acidic/basic conditions. Storage recommendations: desiccated at -20°C to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), prioritizing substituents at the 3- and 5-positions for hydrogen bonding. ICReDD’s reaction path search methods integrate quantum mechanics (Gaussian 09) with experimental feedback to accelerate discovery .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Factorial Design : Test variables (e.g., dose, solvent, cell line) systematically to identify confounding factors .

- Meta-Analysis : Pool data from independent studies using standardized assays (e.g., MTT for cytotoxicity) and apply statistical weighting to outliers.

- Replicate Experiments : Validate conflicting results under controlled conditions (e.g., identical solvent batches, cell passage numbers) .

Q. How do structural modifications at the pyrazole core influence biological activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance metabolic stability but reduce solubility.

- Bioisosteric Replacement : Replacing the isopropyl group with cyclopentyl (see ) improves binding affinity to adenosine receptors.

- SAR Studies : Test derivatives in enzyme inhibition assays (IC₅₀) and correlate with logP values to balance potency and bioavailability .

Q. What methodologies optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology (RSM) to maximize yield by adjusting catalyst loading, temperature, and solvent ratios.

- Flow Chemistry : Continuous flow reactors enhance heat transfer and reduce side reactions (e.g., dimerization) .

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How can hygroscopicity or polymorphism challenges be mitigated during formulation?

- Methodological Answer :

- Polymorph Screening : Use slurry bridging or cooling crystallization with solvents like acetonitrile/water to isolate stable forms.

- Lyophilization : For hygroscopic batches, lyophilize with cryoprotectants (trehalose) to stabilize the amorphous phase .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic properties?

- Methodological Answer :

Q. How do spectroscopic discrepancies between theoretical and experimental data arise, and how are they resolved?

- Methodological Answer :

Discrepancies often stem from solvent effects (implicit vs. explicit solvation in DFT) or tautomerism. Validate using: - Solvent-Free Crystallography : Compare experimental XRD data with gas-phase DFT geometries.

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.